Ethyl (2-aminophenyl)(methyl)phosphinate
Description
Ethyl (2-aminophenyl)(methyl)phosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with an ethyl ester, a methyl group, and a 2-aminophenyl substituent.
Properties
Molecular Formula |
C9H14NO2P |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]aniline |
InChI |
InChI=1S/C9H14NO2P/c1-3-12-13(2,11)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 |
InChI Key |
AUGLWBSGESWQFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of phosphonates, including ethyl (2-aminophenyl)(methyl)phosphinate, in cancer therapy. Research indicates that derivatives of α-aminophosphonates exhibit significant cytotoxic activity against various cancer cell lines, including colorectal carcinoma and epidermoid carcinoma. The compounds were tested using the MTT assay, showing varying degrees of effectiveness with some derivatives achieving IC50 values indicative of strong anticancer activity .
Pharmacological Properties
The incorporation of phosphorus into organic compounds has been linked to enhanced pharmacological profiles. This compound serves as a key intermediate in synthesizing five-membered heterocyclic compounds that demonstrate promising pharmacological activities. Such compounds are notable for their stability and ease of handling, making them suitable for further development in drug synthesis .
Material Science
Synthesis of Heterocycles
this compound is utilized in the synthesis of 1,3-benzoazaphosphole analogues, which are valuable for their material properties. These heterocycles have applications in organic electronics and photonic devices due to their unique electronic properties and stability under ambient conditions. The synthetic routes explored for these compounds indicate a growing interest in phosphorus-containing materials for advanced technological applications .
Environmental Applications
Water Treatment
The compound has potential applications in environmental science, particularly in water decontamination systems. Phosphonates are known for their ability to chelate metals, making them effective agents for removing heavy metals from contaminated water sources. The structural characteristics of this compound allow it to form stable complexes with various metal ions, facilitating their extraction from aqueous solutions .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxic activity against cancer cell lines |
| Material Science | Synthesis of heterocycles | Promising electronic properties for use in organic electronics |
| Environmental Science | Water treatment | Effective metal chelation for heavy metal removal from water sources |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of α-aminophosphonates including this compound were synthesized and evaluated for their anticancer properties against HCT-116 and HEP2 cell lines. The results indicated that certain derivatives exhibited potent activity with low IC50 values, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Metal Ion Extraction
A study focused on the use of phosphonates for the extraction of lead ions from contaminated water demonstrated that this compound could effectively bind to lead ions, facilitating their removal through sorption techniques. This application highlights the compound's utility in addressing environmental pollution issues .
Comparison with Similar Compounds
Ethyl (2-aminophenyl)(phenyl)phosphinate (CAS 93383–23-4)
VX Nerve Agent (Ethyl ({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)(methyl)phosphinate)
- Structure: Contains a methyl group and a sulfur-containing diisopropylaminoethyl chain.
- Key Differences: Toxicity: Acts as a potent acetylcholinesterase inhibitor, unlike the non-toxic aminophenyl derivative . Reactivity: The thioether group in VX enhances hydrolysis resistance, whereas the aminophenyl group may facilitate coordination or heterocycle formation.
Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731-77-0)
- Structure: Features a hydroxyethyl group instead of 2-aminophenyl.
- Key Differences: Solubility/Reactivity: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Likely undergoes esterification or oxidation more readily than the aminophenyl analog . Applications: Potential use in polymer chemistry or as a ligand modifier.
Ethyl methyl(3-oxopropyl)phosphinate (CAS 59374-49-1)
- Structure: Substitutes 2-aminophenyl with a 3-oxopropyl group.
- Key Differences: Functional Group Reactivity: The ketone moiety allows for nucleophilic additions (e.g., Grignard reactions), absent in the aminophenyl derivative. Physical Properties: Lower molecular weight (164.14 g/mol) compared to aromatic analogs .
Ethyl ((4-oxochroman-3-yl)methyl)(phenyl)phosphinate (3ai)
- Structure: Chromanone-derived substituent replaces 2-aminophenyl.
- Synthesis: Prepared via radical phosphino coupling, differing from Pd-catalyzed methods used for aminophenyl derivatives .
Structural and Functional Impact of Substituents
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves a Pd-catalyzed cross-coupling between 2-bromoaniline (6a ) and ethyl methylphosphinate (23 ). This reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the phosphinate and reductive elimination to form the C–P bond. Critical parameters include:
-
Catalyst System : Pd(OAc)₂ (2 mol%) with dppf (2.2 mol%) as a bidentate ligand enhances electron transfer and stabilizes the Pd intermediate.
-
Solvent : A degassed DMF/ethylene glycol dimethyl ether (9:1) mixture minimizes phosphinate oxidation while ensuring solubility.
-
Base : iPr₂NEt (1.2 equiv.) neutralizes HBr byproducts, preventing catalyst poisoning.
Table 1 : Optimization of Pd-Catalyzed Cross-Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Pd(OAc)₂ Loading | 2 mol% | 62 |
| Solvent Ratio | DMF/Etglycol | 72 |
| Reaction Time | 24 h | 68 |
Reaction at 115°C for 24 h yields ethyl (2-aminophenyl)(methyl)phosphinate (24 ) as a brown oil in 62% yield after silica-gel chromatography (eluent: iso-hexane/AcOEt 7:3 with 5% Et₃N).
Arbuzov Reaction for Ethyl Methylphosphinate Synthesis
Preparation of Ethyl Methylphosphinate
Ethyl methylphosphinate (23 ) is synthesized via the Arbuzov reaction, where triethyl phosphite reacts with methyl iodide under thermal conditions:
Key Steps :
-
Workup : Distillation under reduced pressure (85–91°C at 0.17 mmHg) isolates the product as a light-yellow oil.
Table 2 : Arbuzov Reaction Optimization
| Condition | Effect on Yield |
|---|---|
| Excess CH₃I | Increases to 78% |
| Anhydrous Et₂O | Prevents hydrolysis |
Phosphonite-Based Alkylation Strategies
Diethyl Methylphosphonite Route
Diethyl methylphosphonite (14 ) serves as a P(III) precursor for nucleophilic attack on 2-nitrobenzaldehyde derivatives. Subsequent reduction of the nitro group to amine yields the target compound:
-
Alkylation :
-
Nitro Reduction :
Challenges :
-
Air sensitivity of P(III) intermediates necessitates argon atmospheres.
-
Column chromatography (SiO₂, iso-hexane/AcOEt 9:1) achieves 67% purity.
Radical Cyclization and Reductive Amination
Imino Radical Pathways
Radical-mediated cyclization offers an alternative route, leveraging PhI(OAc)₂ as an oxidant to generate imino radicals from Schiff bases:
\text{2-NH}2\text{C}6\text{H}4\text{P(O)(OEt)CH}3 \xrightarrow{\text{PhI(OAc)_2}} \text{Cyclized Product}
Conditions :
Comparative Analysis of Methodologies
Table 3 : Advantages and Limitations of Each Route
| Method | Yield (%) | Pros | Cons |
|---|---|---|---|
| Pd-Catalyzed Coupling | 62–72 | Scalable, air-stable reagents | Requires toxic Pd catalysts |
| Arbuzov Reaction | 78 | Simple, one-pot | Low functional group tolerance |
| Phosphonite Alkylation | 67 | Stereoselective | Sensitive to moisture |
Purification and Characterization
Q & A
Q. What are the common synthetic routes for Ethyl (2-aminophenyl)(methyl)phosphinate, and how are reaction progressions monitored?
this compound is typically synthesized via catalytic phosphorylation reactions. For example, methylphosphonite can react with aromatic amines under NiCl₂ catalysis to form phosphinate derivatives, as demonstrated in the synthesis of analogous compounds (e.g., ethyl 2-methylphenyl(methyl)phosphinate achieved 94% yield using PCl₅) . Reaction progression is monitored via TLC with ethyl acetate:n-hexane (1:1 or 1:3) as eluents, followed by column chromatography for purification .
Q. How is the purity of this compound validated in academic research?
Post-synthesis purification involves column chromatography with ethyl acetate:hexane gradients. Purity is confirmed via melting point analysis and spectroscopic techniques (e.g., HR-ESI-MS), where exact molecular masses are compared to theoretical values (e.g., [M+Na]⁺ ion analysis with <0.1 ppm error) . Contaminants like unreacted starting materials or dichlorinated byproducts (5–10% in some cases) are identified using GC or HPLC .
Q. What safety precautions are critical when handling phosphinate derivatives like this compound?
While specific toxicity data for this compound is limited, structurally similar phosphinates (e.g., VX nerve agent analogs) require strict safety protocols. Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Neutralize waste with alkaline solutions (e.g., 10% NaOH) to hydrolyze reactive P–O/S bonds .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in radical chlorination or amination steps?
Radical chlorination of phosphinic chlorides (e.g., 2-methylphenyl(methyl)phosphinic chloride) yields ~65% desired product, with 25–30% unreacted starting material due to steric hindrance. Optimizing solvent polarity (e.g., THF vs. DCM) and radical initiators (e.g., AIBN) can improve selectivity. Subsequent amination with aryl amines in refluxing THF achieves 52–99% yields, influenced by amine nucleophilicity and DBU-mediated cyclization .
Q. What catalytic systems enhance the sustainability of synthesizing α-aminophosphonate analogs of this compound?
The Kabachnik–Fields reaction, using green catalysts like ethyl lactate or Amberlite-IR 120, enables solvent-free α-aminophosphonate synthesis. These methods avoid stoichiometric metal catalysts, reducing waste. For phosphinates, NiCl₂ or TiO₂ catalysts offer recyclability but require rigorous moisture control to prevent hydrolysis .
Q. How can spectroscopic data resolve contradictions in structural assignments of phosphinate derivatives?
Discrepancies in ³¹P NMR shifts (e.g., δ +30 to +50 ppm for phosphinates vs. +50 to +80 ppm for phosphonates) help distinguish substitution patterns. HR-MS and X-ray crystallography (for crystalline intermediates like methyl phenyl(quinolin-3-yl)phosphinate) validate bond connectivity when IR or ¹H NMR data is ambiguous .
Q. What role does the ethyl group play in the compound’s reactivity and stability?
The ethyl ester moiety increases lipophilicity, influencing solubility in organic phases during extraction (e.g., ethyl acetate). However, it may sterically hinder nucleophilic attacks at the phosphorus center. Hydrolysis studies under acidic/basic conditions (e.g., HCl/NaOH) can quantify ester stability, with half-life data guiding storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
